Imidazo[1,2-a]pyridin-2-yl(piperazin-1-yl)methanone
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Overview
Description
Imidazo[1,2-a]pyridin-2-yl(piperazin-1-yl)methanone is a heterocyclic compound that features an imidazo[1,2-a]pyridine core linked to a piperazine moiety via a methanone bridge. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridin-2-yl(piperazin-1-yl)methanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aryl (4-aryl-1-(prop-2-ynyl)-1H-imidazol-2-yl)methanone with dialkylamines under microwave-assisted, metal-free conditions to yield various imidazo[1,2-a]pyridine derivatives . Another approach includes the use of iodine-catalyzed reactions to introduce functional groups at specific positions on the imidazo[1,2-a]pyridine scaffold .
Industrial Production Methods
Industrial production methods for this compound often involve scalable processes such as multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods are designed to maximize yield and minimize the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridin-2-yl(piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed under mild conditions to modify specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Conditions often involve controlled temperatures, specific solvents, and sometimes microwave irradiation to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .
Scientific Research Applications
Imidazo[1,2-a]pyridin-2-yl(piperazin-1-yl)methanone has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold in organic synthesis for constructing complex molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its potential bioactivity.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridin-2-yl(piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of treating neurological conditions such as Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to imidazo[1,2-a]pyridin-2-yl(piperazin-1-yl)methanone include:
Imidazo[1,2-a]pyrazines: These compounds share a similar core structure but differ in the position and nature of substituents.
Imidazo[1,5-a]pyridines: These derivatives are known for their luminescent properties and are used in various technological applications.
Uniqueness
This compound is unique due to its specific combination of the imidazo[1,2-a]pyridine core and the piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biological systems .
Properties
Molecular Formula |
C12H14N4O |
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Molecular Weight |
230.27 g/mol |
IUPAC Name |
imidazo[1,2-a]pyridin-2-yl(piperazin-1-yl)methanone |
InChI |
InChI=1S/C12H14N4O/c17-12(15-7-4-13-5-8-15)10-9-16-6-2-1-3-11(16)14-10/h1-3,6,9,13H,4-5,7-8H2 |
InChI Key |
ZSEHTNVLCUCFOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CN3C=CC=CC3=N2 |
Origin of Product |
United States |
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